molecular formula C8H8N4O2S B3003096 5-[4-(methylsulfonyl)phenyl]-2H-tetrazole CAS No. 441054-54-2

5-[4-(methylsulfonyl)phenyl]-2H-tetrazole

Cat. No.: B3003096
CAS No.: 441054-54-2
M. Wt: 224.24
InChI Key: QNQGKDWSIRANDF-UHFFFAOYSA-N
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Description

5-[4-(Methylsulfonyl)phenyl]-2H-tetrazole is an organic compound with the molecular formula C8H8N4O2S This compound is characterized by the presence of a tetrazole ring substituted with a methylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(methylsulfonyl)phenyl]-2H-tetrazole typically involves the reaction of 4-(methylsulfonyl)phenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-[4-(methylsulfonyl)phenyl]-2H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can react with the tetrazole ring under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted tetrazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

5-[4-(methylsulfonyl)phenyl]-2H-tetrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antibacterial and antifungal properties.

    Medicine: Research has explored its use as a potential therapeutic agent due to its bioactive properties.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[4-(methylsulfonyl)phenyl]-2H-tetrazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonyl)phenylacetic acid
  • 2-(4-Methylsulfonylphenyl)indole
  • N-(4-(4-(Methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide

Uniqueness

5-[4-(methylsulfonyl)phenyl]-2H-tetrazole is unique due to its tetrazole ring structure, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-(4-methylsulfonylphenyl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S/c1-15(13,14)7-4-2-6(3-5-7)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQGKDWSIRANDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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